molecular formula C19H21ClN4 B2649520 3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890633-77-9

3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2649520
CAS RN: 890633-77-9
M. Wt: 340.86
InChI Key: ZPLWNLHAYHTMFA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

Scientific Research Applications

The pyridopyrimidine moiety combines pyridine and pyrimidine rings, resulting in four possible skeletons based on the nitrogen atom’s position in pyridine. These structures have attracted significant attention due to their biological potential. Notably, pyridopyrimidines are present in relevant drugs and have been studied for new therapies .

Biological Activity

Antitumor Effects: Anticonvulsant and Antinociceptive Activity:

Therapeutic Targets

Palbociclib (Breast Cancer Drug): Dilmapimod (Potential Activity Against Rheumatoid Arthritis):

Synthetic Routes

  • The synthetic route for Compound X involves several steps, including the formation of a 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine intermediate. Subsequent reactions yield the final compound .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the synthesis and functionalization of this scaffold for various applications.

properties

IUPAC Name

3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4/c1-12-11-17(22-14-7-3-4-8-14)24-19(21-12)18(13(2)23-24)15-9-5-6-10-16(15)20/h5-6,9-11,14,22H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLWNLHAYHTMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

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